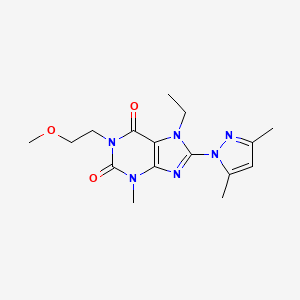
N-(3-(methylthio)phenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(methylthio)phenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound featuring a unique arrangement of heterocyclic and aromatic rings. Known for its potential pharmacological properties, this compound has garnered significant attention in scientific research and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylthio)phenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide typically involves multi-step reactions starting from readily available precursors:
Formation of the Oxadiazole Ring: : Using hydrazine derivatives and carboxylic acids under acidic conditions.
Pyridine Ring Construction: : Via cyclization reactions.
Acetamide Linkage Formation: : Through the use of acylation reactions involving appropriate amides and acid chlorides. Each step requires careful control of temperature, pH, and reaction times to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, optimization of these synthetic routes focuses on cost-efficiency, scalability, and environmental considerations. Techniques such as flow chemistry and catalysis are often employed to enhance the production process, making it more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(3-(methylthio)phenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide undergoes various reactions, including:
Oxidation: : Involving reagents like potassium permanganate or chromium trioxide, primarily affecting the methylthio group.
Reduction: : Using agents such as sodium borohydride, targeting the oxadiazole ring.
Substitution Reactions: : Both electrophilic and nucleophilic substitutions, facilitated by reagents like halogens or amines.
Common Reagents and Conditions
Common reagents used include:
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, amines, and alkylating agents.
Major Products
The major products formed depend on the nature of the reactions. Oxidation typically leads to the formation of sulfoxides or sulfones, while reduction could result in the conversion of oxadiazole rings to more saturated derivatives.
Scientific Research Applications
Chemistry
The compound is often explored for its role as an intermediate in the synthesis of more complex molecules
Biology
Researchers investigate its interactions with biological targets, analyzing its potential as an inhibitor or activator of enzymes. Studies often focus on its binding affinity and specificity.
Medicine
Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties. The compound's ability to interact with specific cellular pathways is key in these investigations.
Industry
In the industrial sector, N-(3-(methylthio)phenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is used as a specialty chemical in the manufacture of advanced materials and in pharmaceutical formulations.
Mechanism of Action
The compound exerts its effects through several molecular targets and pathways:
Enzyme Inhibition: : It binds to the active sites of certain enzymes, blocking their activity.
Signal Transduction Modulation: : By interacting with receptor proteins, it can influence cellular signaling pathways.
Gene Expression: : Some studies suggest it may affect the expression of genes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Compounds with similar structures include:
N-phenylacetamide derivatives: : Sharing the core acetamide structure but differing in their substituents.
Oxadiazole-containing compounds: : Highlighting the significance of the 1,2,4-oxadiazole ring in medicinal chemistry.
Uniqueness
What sets N-(3-(methylthio)phenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide apart is the specific arrangement of its functional groups, which confers unique properties in terms of reactivity and biological activity. This combination of moieties within a single molecule creates opportunities for developing novel therapeutic agents and materials.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[2-oxo-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-28-15-5-2-4-14(10-15)21-17(25)12-24-11-13(7-8-18(24)26)20-22-19(23-27-20)16-6-3-9-29-16/h2-11H,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRAHRZKGKEGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2799838.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B2799843.png)
![N-(2,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2799844.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2799847.png)
![3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2799849.png)
![ethyl 4-(2-{5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-1-oxo-1,2-dihydroisoquinolin-2-yl}acetyl)piperazine-1-carboxylate](/img/structure/B2799850.png)
![N-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2799852.png)
![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2799855.png)



![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2799859.png)
![4-(4-ethoxyphenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2799860.png)
